p-Coumaryl alcohol

Catalog No.
S631377
CAS No.
3690-05-9
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaryl alcohol

CAS Number

3690-05-9

Product Name

p-Coumaryl alcohol

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]phenol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+

InChI Key

PTNLHDGQWUGONS-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CCO)O

Synonyms

4-coumaric acid, 4-coumaric acid, (E)-isomer, 4-coumaric acid, (Z)-isomer, 4-coumaric acid, disodium salt, 4-hydroxycinnamic acid, p-coumaric acid, p-coumaryl alcohol, p-hydroxycinnamic acid, para-coumaric acid, phenol, 4-(3-hydroxy-1-propenyl)-, trans-3-(4'-hydroxyphenyl)-2-propenoic acid, trans-HPPA

Canonical SMILES

C1=CC(=CC=C1C=CCO)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)O

Precursor in Lignin Biosynthesis

p-Coumaryl alcohol, along with coniferyl alcohol and sinapyl alcohol, plays a crucial role in plant cell wall formation as a building block of lignin. These three molecules, known as monolignols, are enzymatically combined and polymerized to form the complex structure of lignin, providing structural support and defense to plants []. Understanding the metabolism and regulation of p-coumaryl alcohol biosynthesis is vital for research in plant cell wall structure, function, and manipulation in areas like biofuel production and plant disease resistance [].

Model Compound in Lignin Research

Due to its structural similarity to lignin units, p-coumaryl alcohol serves as a valuable model compound in various lignin research applications. Scientists use it to study the thermal and chemical behavior of lignin during processes like pyrolysis and delignification. This helps understand the breakdown mechanisms and develop efficient methods for converting lignin into valuable bioproducts [, ].

Potential Anti-inflammatory and Cytotoxic Properties

Recent research suggests potential anti-inflammatory and cytotoxic activities of p-coumaryl alcohol. Studies have shown its ability to inhibit the production of inflammatory mediators like prostaglandins and modulate immune cell responses, indicating potential application in managing inflammatory conditions [, ]. Additionally, research exploring p-coumaryl alcohol's cytotoxicity against specific cell lines is ongoing, but further investigation is needed to understand its potential therapeutic implications [].

p-Coumaryl alcohol, chemically known as 4-hydroxycinnamyl alcohol, is a significant monolignol and a precursor to lignin, which is a complex organic polymer found in the cell walls of many plants. This compound appears as a white solid and has the molecular formula C₉H₁₀O₂. It is synthesized through the phenylpropanoid pathway, which is crucial for the biosynthesis of various plant secondary metabolites, including lignans and flavonoids . Due to its structural characteristics, p-coumaryl alcohol plays a vital role in plant defense mechanisms and contributes to the rigidity and strength of plant tissues.

p-Coumaryl alcohol's primary role is as a precursor molecule in the biosynthesis of lignin and other important plant phenolics []. These compounds contribute to plant structural integrity, defense against pathogens, and various physiological processes [, ]. There is limited research on the specific mechanisms by which p-coumaryl alcohol itself interacts with biological systems.

, primarily involving oxidation and esterification. Key reactions include:

  • Oxidation: p-Coumaryl alcohol can be oxidized to form p-coumaric acid, which is an important step in the biosynthesis of various phenolic compounds.
  • Esterification: It can react with fatty acids to form esters that contribute to epicuticular waxes on plant surfaces, enhancing their protective qualities .
  • Transesterification: In catalytic reactions using dimethyl carbonate, p-coumaryl alcohol can undergo selective transesterification, yielding methyl ethers or alkyl carbonates depending on the reaction conditions and catalysts used .

p-Coumaryl alcohol exhibits various biological activities. It has been shown to possess antioxidant properties, which help protect cells from oxidative stress. Additionally, it serves as a precursor for bioactive compounds such as chavicol and stilbenoids, which have antimicrobial and anti-inflammatory effects . Its role in lignin biosynthesis also implicates it in plant growth and development processes.

The synthesis of p-coumaryl alcohol can be achieved through several methods:

  • Phenylpropanoid Pathway: This natural biosynthetic route involves the conversion of phenylalanine into p-coumaryl alcohol via several enzymatic steps.
  • Chemical Synthesis: Laboratory synthesis may involve the reduction of p-coumaric acid or other derivatives using reducing agents such as lithium aluminum hydride.
  • Biotechnological Approaches: Microbial fermentation processes can also be employed to produce p-coumaryl alcohol from renewable biomass sources.

p-Coumaryl alcohol finds applications across various fields:

  • Agriculture: Utilized in developing bio-based pesticides and herbicides due to its phytochemical properties.
  • Food Industry: Acts as a flavoring agent owing to its pleasant aroma.
  • Pharmaceuticals: Investigated for potential therapeutic properties against various diseases due to its antioxidant activity.
  • Material Science: Explored for its role in producing bio-based polymers and composites, particularly in sustainable materials development.

Research has indicated that p-coumaryl alcohol interacts with various biological systems. Studies have focused on its interactions with reactive oxygen species, demonstrating its ability to scavenge free radicals effectively. Furthermore, investigations into its degradation pathways highlight its environmental impact and potential transformations under atmospheric conditions, particularly involving hydroxyl radicals .

p-Coumaryl alcohol is often compared with other monolignols due to its structural similarities and functional roles within lignin biosynthesis. The following compounds are noteworthy:

Compound NameStructure CharacteristicsUnique Features
Coniferyl AlcoholContains a methoxy groupPrecursor to guaiacyl lignin; more prevalent in gymnosperms
Sinapyl AlcoholContains two methoxy groupsPrecursor to syringyl lignin; abundant in angiosperms
Cinnamyl AlcoholLacks hydroxyl group on the aromatic ringCommonly used in flavoring; less involved in lignin formation

p-Coumaryl alcohol's uniqueness lies in its specific hydroxyl group positioning and its role as a precursor for both guaiacyl and syringyl lignins, making it essential for understanding lignin's complex structure and function within plant biology .

p-Coumaryl alcohol, systematically known as 4-[(E)-3-hydroxyprop-1-enyl]phenol, belongs to the class of organic compounds known as cinnamyl alcohols. These aromatic alcohols are characterized by their 3-phenylprop-2-en-1-ol moiety, which distinguishes them from other phenolic compounds. The compound is officially registered under CAS number 3690-05-9, with alternative CAS numbers including 20649-40-5 for specific stereoisomers. The systematic nomenclature follows IUPAC conventions, reflecting the presence of a phenolic hydroxyl group in the para position relative to a three-carbon aliphatic chain containing both a double bond and a terminal alcohol group.

The compound exhibits multiple synonymous names in scientific literature, including paracoumaryl alcohol, p-coumaric alcohol, p-hydroxycinnamic alcohol, and 4-hydroxycinnamyl alcohol. This extensive nomenclature reflects its discovery and characterization across different research contexts and methodological approaches. The molecular formula C₉H₁₀O₂ corresponds to a molecular weight of 150.17 g/mol, placing it within the range typical of monolignols. The chemical structure features a phenolic aromatic ring substituted with a hydroxyl group at the para position, connected to a three-carbon side chain containing an E-configuration double bond and a primary alcohol functional group.

The stereochemistry of p-coumaryl alcohol is particularly significant, as the compound exists predominantly in the E (trans) configuration in natural systems. This geometric preference results from thermodynamic stability considerations, where the E-configuration minimizes steric hindrance between substituent groups around the double bond. However, research has documented the existence of Z (cis) isomers under specific conditions, including photoirradiation-induced isomerization and certain biosynthetic contexts. The E-configuration is generally more stable and represents the form most commonly encountered in lignin biosynthesis and plant metabolic processes.

Historical Context in Phytochemistry

The discovery and characterization of p-coumaryl alcohol occurred within the broader context of lignin research, which has its origins in early 19th-century plant chemistry investigations. Lignin itself was first described in 1813 by Swiss botanist A.P. de Candolle, who named it "lignine" derived from the Latin word "lignum" meaning wood. This foundational work established the framework for understanding the complex organic polymers that provide structural support to plant tissues, setting the stage for subsequent identification of lignin's constituent monomers.

The systematic investigation of monolignols, including p-coumaryl alcohol, emerged from advances in analytical chemistry techniques and botanical research during the 20th century. Early researchers recognized that lignin represented a heterogeneous polymer composed of multiple precursor molecules, but the specific identification and characterization of individual monolignols required sophisticated separation and analytical methods. The development of chromatographic techniques, spectroscopic analysis, and enzymatic studies gradually revealed the three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.

Research into the phenylpropanoid pathway, which governs monolignol biosynthesis, provided crucial insights into p-coumaryl alcohol's role in plant metabolism. Scientists discovered that this pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic transformations involving hydroxylation, methylation, and reduction reactions. The identification of p-coumaryl alcohol as the first monolignol in this biosynthetic sequence established its fundamental importance in understanding plant secondary metabolism and cell wall formation.

The historical development of lignin research has been closely linked to industrial applications, particularly in papermaking and wood processing industries. Understanding the composition and properties of lignin components, including p-coumaryl alcohol, became essential for developing efficient delignification processes and utilizing lignocellulosic biomass. This industrial relevance has continued to drive research into monolignol chemistry and has expanded into contemporary applications in biofuels, sustainable materials, and biotechnology.

Significance as a Monolignol

p-Coumaryl alcohol holds a unique position among monolignols as the simplest member of this compound family, serving as both a direct lignin precursor and an intermediate in the biosynthesis of more complex monolignols. Its significance extends beyond its role as a building block, encompassing its function as a metabolic hub in the phenylpropanoid pathway and its influence on lignin composition and properties. The compound represents the H-type monolignol (referring to its 4-hydroxyphenyl radical), which contrasts with the G-type (guaiacyl) coniferyl alcohol and S-type (syringyl) sinapyl alcohol.

The biosynthetic relationship between p-coumaryl alcohol and other monolignols demonstrates a sequential progression of structural complexity through the phenylpropanoid pathway. Phenylalanine undergoes deamination to form cinnamic acid, which is subsequently hydroxylated to produce p-coumaric acid. Further enzymatic modifications, including reduction of the carboxylic acid group to an aldehyde and ultimately to an alcohol, yield p-coumaryl alcohol. This compound then serves as the precursor for coniferyl alcohol through methoxylation reactions, and coniferyl alcohol can be further modified to produce sinapyl alcohol.

The relative proportions of p-coumaryl alcohol in lignin vary significantly among plant species and tissue types, reflecting the evolutionary adaptations and metabolic requirements of different organisms. Grasses typically contain higher proportions of p-coumaryl alcohol-derived units compared to woody plants, where coniferyl alcohol-derived units predominate. This variation has important implications for biomass processing, as the different monolignol compositions influence lignin properties such as thermal stability, chemical reactivity, and enzymatic degradability.

Recent research has revealed that p-coumaryl alcohol participates in radical coupling reactions during lignification, forming various inter-unit linkages that contribute to lignin's complex three-dimensional structure. The compound's ability to undergo oxidative polymerization through phenolic radical intermediates enables the formation of carbon-carbon and carbon-oxygen bonds characteristic of lignin polymers. Understanding these coupling mechanisms has become increasingly important for developing strategies to modify lignin structure and improve biomass processing efficiency.

Occurrence in Plant Kingdom

p-Coumaryl alcohol exhibits widespread distribution throughout the plant kingdom, though its abundance and significance vary considerably among different taxonomic groups and tissue types. The compound occurs naturally in all vascular plants (tracheophytes) as a component of lignin, reflecting its fundamental role in providing structural support and water transport capabilities. However, its relative concentration compared to other monolignols shows distinct patterns that correlate with evolutionary relationships and ecological adaptations.

In gymnosperm species, particularly conifers, p-coumaryl alcohol typically represents a minor component of lignin, with coniferyl alcohol comprising the predominant monolignol. For example, Norway spruce lignin derives almost entirely from coniferyl alcohol, with minimal contributions from p-coumaryl alcohol. This composition reflects the evolutionary specialization of softwood lignin for providing mechanical strength and water transport efficiency in large trees. However, certain gymnosperms, particularly in reaction wood formation, may show increased p-coumaryl alcohol incorporation under specific physiological conditions.

Angiosperm lignin composition demonstrates greater diversity in p-coumaryl alcohol content, with significant variations between different families and growth conditions. Hardwood species generally contain lignin derived from both coniferyl alcohol and sinapyl alcohol, with p-coumaryl alcohol playing a supplementary role. However, certain angiosperm groups, particularly herbaceous species and some tropical trees, may incorporate substantial amounts of p-coumaryl alcohol into their lignin structure. The ratio of different monolignols in angiosperm lignin can be influenced by developmental stage, environmental stress, and genetic factors.

Grasses and other monocotyledonous plants represent the plant group where p-coumaryl alcohol achieves its greatest prominence as a lignin component. In many grass species, p-coumaryl alcohol derivatives constitute a significant portion of lignin, sometimes approaching or exceeding the abundance of other monolignols. This characteristic has important implications for grass biomass utilization in biofuel production and agricultural applications. The high p-coumaryl alcohol content in grass lignin may reflect adaptations to rapid growth rates and mechanical stress tolerance in herbaceous plants.

Beyond its role in lignin formation, p-coumaryl alcohol occurs as an intermediate metabolite in various biosynthetic pathways leading to other phenolic compounds. The compound serves as a precursor for the synthesis of stilbenoids, coumarins, and chavicol, demonstrating its broader significance in plant secondary metabolism. Additionally, esters of p-coumaryl alcohol with fatty acids form the basis of epicuticular waxes on plant surfaces, particularly in fruits such as apples, where they contribute to protective barrier functions. This diversity of roles illustrates the multifaceted importance of p-coumaryl alcohol in plant biology beyond its primary function as a lignin precursor.

Physical Description

Solid

XLogP3

1.3

Melting Point

213.5°C

UNII

61POZ1QQ11

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Irritant

Irritant

Other CAS

20649-40-5
3690-05-9
1076-38-6

Wikipedia

P-coumaryl alcohol
4-hydroxycinnamyl alcohol

Dates

Modify: 2023-08-15

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